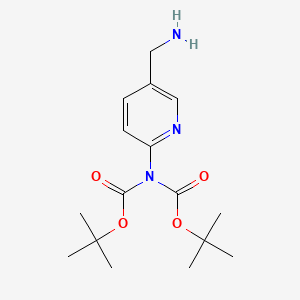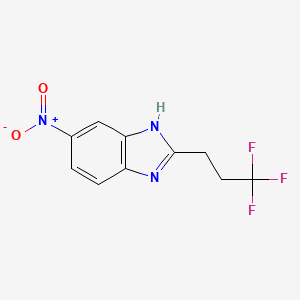
3',5'-Bis-O-t-Butyldimethylsilyl N4,5-Dimethyldeoxycytidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’,5’-Bis-O-t-Butyldimethylsilyl N4,5-Dimethyldeoxycytidine is a synthetic nucleoside derivative. It is primarily used as an intermediate in the synthesis of other nucleoside analogs. This compound is characterized by the presence of t-butyldimethylsilyl protecting groups at the 3’ and 5’ positions and methyl groups at the N4 and 5 positions of the deoxycytidine molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’,5’-Bis-O-t-Butyldimethylsilyl N4,5-Dimethyldeoxycytidine typically involves the protection of the hydroxyl groups at the 3’ and 5’ positions of deoxycytidine with t-butyldimethylsilyl chloride. This is followed by the methylation of the N4 and 5 positions using appropriate methylating agents. The reaction conditions often include the use of a base such as imidazole or pyridine to facilitate the silylation process.
Industrial Production Methods
In an industrial setting, the production of 3’,5’-Bis-O-t-Butyldimethylsilyl N4,5-Dimethyldeoxycytidine involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent control over reaction parameters such as temperature, pressure, and reaction time. The final product is purified using techniques such as column chromatography or recrystallization.
Chemical Reactions Analysis
Types of Reactions
3’,5’-Bis-O-t-Butyldimethylsilyl N4,5-Dimethyldeoxycytidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The t-butyldimethylsilyl groups can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Substitution: Substitution reactions often involve the use of nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with keto or aldehyde functionalities.
Reduction: Reduced forms with hydroxyl or amine groups.
Substitution: Substituted derivatives with various functional groups replacing the t-butyldimethylsilyl groups.
Scientific Research Applications
3’,5’-Bis-O-t-Butyldimethylsilyl N4,5-Dimethyldeoxycytidine is widely used in scientific research, particularly in the fields of:
Chemistry: As an intermediate in the synthesis of nucleoside analogs and other complex molecules.
Biology: In studies involving nucleic acid interactions and modifications.
Medicine: As a precursor in the development of antiviral and anticancer drugs.
Industry: In the production of pharmaceuticals and biotechnological products.
Mechanism of Action
The mechanism of action of 3’,5’-Bis-O-t-Butyldimethylsilyl N4,5-Dimethyldeoxycytidine involves its incorporation into nucleic acids, where it can inhibit enzymes such as cytidine deaminase. This inhibition can affect various cellular processes, including DNA replication and repair. The molecular targets include nucleic acid polymerases and other enzymes involved in nucleotide metabolism.
Comparison with Similar Compounds
Similar Compounds
3’,5’-Bis-O-t-Butyldimethylsilyl Thymidine: Similar in structure but with a thymine base instead of cytosine.
3’,5’-Bis-O-t-Butyldimethylsilyl Uridine: Contains a uracil base and is used in similar applications.
3’,5’-Bis-O-t-Butyldimethylsilyl Adenosine: Features an adenine base and is used in nucleoside analog synthesis.
Uniqueness
3’,5’-Bis-O-t-Butyldimethylsilyl N4,5-Dimethyldeoxycytidine is unique due to its specific methylation pattern and the presence of t-butyldimethylsilyl protecting groups. These modifications enhance its stability and reactivity, making it a valuable intermediate in the synthesis of various nucleoside analogs.
Properties
Molecular Formula |
C23H45N3O4Si2 |
|---|---|
Molecular Weight |
483.8 g/mol |
IUPAC Name |
1-[(2R,4S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]-5-methyl-4-(methylamino)pyrimidin-2-one |
InChI |
InChI=1S/C23H45N3O4Si2/c1-16-14-26(21(27)25-20(16)24-8)19-13-17(30-32(11,12)23(5,6)7)18(29-19)15-28-31(9,10)22(2,3)4/h14,17-19H,13,15H2,1-12H3,(H,24,25,27)/t17-,18+,19+/m0/s1 |
InChI Key |
QNKGQHDNKMFCLG-IPMKNSEASA-N |
Isomeric SMILES |
CC1=CN(C(=O)N=C1NC)[C@H]2C[C@@H]([C@H](O2)CO[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C |
Canonical SMILES |
CC1=CN(C(=O)N=C1NC)C2CC(C(O2)CO[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



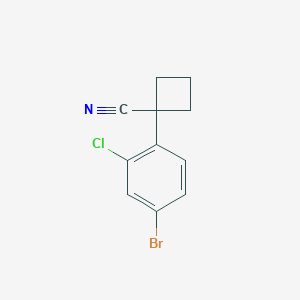


![2-[3-(Methylsulfanyl)propoxy]benzoic acid](/img/structure/B12065218.png)
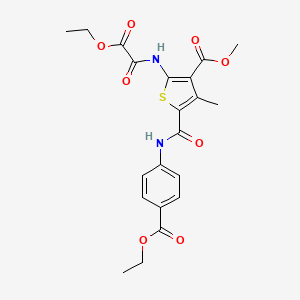

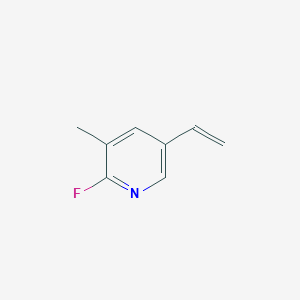
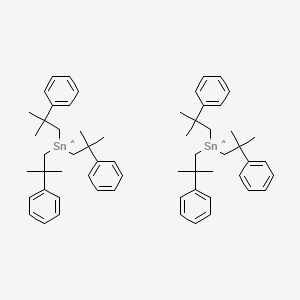
![3-(Difluoromethyl)-1H-pyrrolo[2,3-B]pyridin-5-amine](/img/structure/B12065261.png)

